

Dyrk1A-IN-7 chemical structure and properties

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Compound of Interest		
Compound Name:	Dyrk1A-IN-7	
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An In-depth Technical Guide to the DYRK1A Inhibitor: Dyrk1A-IN-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and biological properties of **Dyrk1A-IN-7**, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2] This guide consolidates available data on the compound's chemical structure, biological activity, relevant signaling pathways, and the experimental protocols used for its characterization.

Chemical Structure and Properties

Dyrk1A-IN-7, also referred to as compound 7 in the Protein Data Bank (PDB) entry 7A53, has the systematic IUPAC name (3E)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one. The chemical and physical properties of this inhibitor are summarized in the table below.



Property	Value
IUPAC Name	(3E)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one
Molecular Formula	C14H11NO2
Molecular Weight	225.24 g/mol
SMILES	Cc1oc(C=C2C(=O)Nc3ccccc23)cc1
InChI Key	Not publicly available
Appearance	Not publicly available
Solubility	Not publicly available

Biological Activity and Selectivity

Dyrk1A-IN-7 is a potent inhibitor of DYRK1A. The following table summarizes its inhibitory activity.

Target	IC ₅₀ (nM)	Assay Type	Reference
DYRK1A	Data not available	Radiometric Kinase Assay	[3]
DYRK1B	Data not available	Radiometric Kinase Assay	[3]
CLK1	Data not available	Radiometric Kinase Assay	[3]

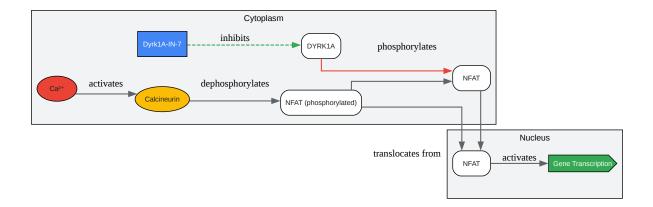
Note: While the primary publication confirms the compound as a potent inhibitor, specific IC_{50} values for "compound 7" are not explicitly provided in the main text or supplementary information of the primary publication. The focus of the paper was on a lead compound designated as "34".

Signaling Pathways



DYRK1A is a pleiotropic kinase that influences numerous signaling pathways critical for cell proliferation, differentiation, and survival.[1] Inhibition of DYRK1A by compounds like **Dyrk1A-IN-7** can modulate these pathways, making it a valuable tool for research and a potential therapeutic agent.

One of the key pathways regulated by DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4] DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, **Dyrk1A-IN-7** can prevent this phosphorylation, leading to the nuclear retention and activation of NFAT, which in turn regulates the transcription of genes involved in cell cycle progression.[4]



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DYRK1A-NFAT Signaling Pathway

Experimental Protocols

The characterization of **Dyrk1A-IN-7** and similar compounds typically involves a series of in vitro biochemical and cell-based assays.



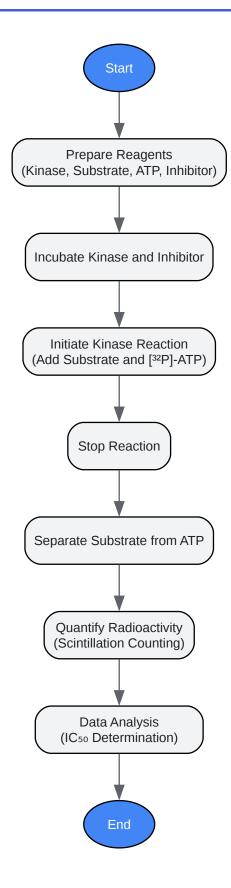
Radiometric Kinase Assay

This assay is a standard method to determine the direct inhibitory effect of a compound on the kinase activity of DYRK1A.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[5]

Workflow:





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Radiometric Kinase Assay Workflow



Detailed Methodology:

- Reagent Preparation:
 - Prepare a stock solution of Dyrk1A-IN-7 in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the inhibitor in the assay buffer.
 - Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]
 - Prepare a solution of the DYRK1A substrate peptide (e.g., DYRKtide).[6]
 - Prepare a solution of [y-32P]ATP.
- Assay Procedure:
 - In a reaction vessel, add the recombinant DYRK1A enzyme to the diluted inhibitor or vehicle control.
 - Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate peptide and [y-32P]ATP.
 - Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).[6]
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Spot the reaction mixture onto a phosphocellulose paper (e.g., P81).[6]
 - \circ Wash the paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
 - Measure the radioactivity retained on the paper using a scintillation counter.
- Data Analysis:



- Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

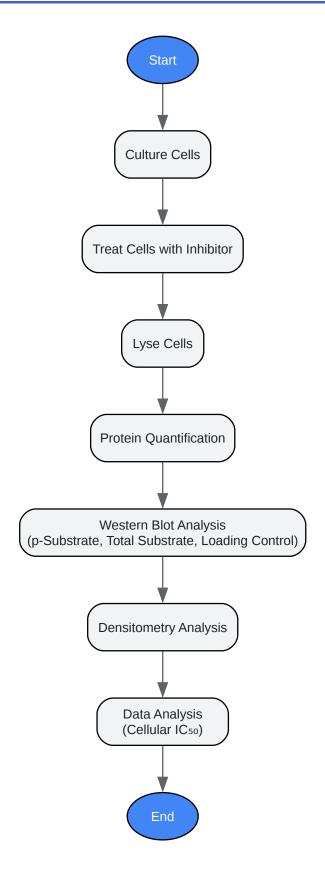
Cellular Assays

Cell-based assays are essential to determine the effect of the inhibitor on DYRK1A activity within a cellular context.

Principle: These assays typically measure the phosphorylation status of a known downstream substrate of DYRK1A in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates cellular target engagement by the inhibitor.

Workflow:





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Cellular Assay Workflow



Detailed Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HEK293, U2OS) under standard conditions.[3]
 - Seed the cells in multi-well plates and allow them to adhere.
 - Treat the cells with various concentrations of Dyrk1A-IN-7 or vehicle control for a specified duration.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blot Analysis:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., phospho-SF3B1, phospho-Tau).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.



- Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the phosphorylated substrate to the total substrate and the loading control.
 - Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the vehicle control.
 - Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Dyrk1A-IN-7 is a valuable chemical probe for studying the biological functions of DYRK1A. Its characterization through biochemical and cellular assays provides a foundation for its use in elucidating the role of DYRK1A in health and disease. Further investigation into its selectivity profile and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

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